Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers
Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Phenyl Methanesulfonate (also known as phenyl mesylate) is a versatile chemical compound with significant applications in organic synthesis and as a crucial intermediate in the creation of complex molecules. This in-depth guide provides a thorough overview of its synthesis, properties, and key roles in research and development.
Core Properties and Data
Phenyl methanesulfonate is an organic compound characterized by a phenyl group attached to a methanesulfonate moiety.[1] It typically appears as a white to pale yellow crystalline solid or powder.[1][2] The presence of the sulfonate functional group imparts significant polarity, rendering it soluble in various polar organic solvents.[1]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16156-59-5 | [3] |
| Molecular Formula | C₇H₈O₃S | [3] |
| Molecular Weight | 172.20 g/mol | [3] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 279 °C | [2] |
| Appearance | White powdery crystals | [2] |
Spectroscopic Data
| Spectrum | Key Peaks/Shifts | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), 3.14 (s, 3H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 149.37, 130.14, 127.52, 122.10, 37.43 | [2] |
| IR (ATR-Neat) | Characteristic peaks for S=O and aromatic C-H bonds | [3] |
Synthesis of Phenyl Methanesulfonate
The most common and efficient method for the laboratory synthesis of phenyl methanesulfonate involves the reaction of phenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the phenoxide ion (formed by the reaction of phenol with a base) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of aryl sulfonates.[2]
Materials:
-
Phenol (10 mmol, 0.941 g)
-
Methanesulfonyl chloride (10 mmol, 1.91 g)
-
Pyridine (20 mmol, 1.6 mL)
-
Dichloromethane (chilled, 10 mL)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phenol in chilled dichloromethane.
-
Base Addition: Add pyridine to the solution.
-
Addition of Methanesulfonyl Chloride: Cool the resulting solution in an ice bath. Add methanesulfonyl chloride portion-wise or dropwise while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to stir for 30 minutes in the ice bath, then warm to room temperature and continue stirring for 12 hours.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous extraction.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Applications in Research and Drug Development
Phenyl methanesulfonate's reactivity, attributed to the excellent leaving group ability of the methanesulfonate moiety, makes it a valuable tool in organic synthesis.[1]
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[] While direct examples of phenyl methanesulfonate in the synthesis of specific commercial drugs are not widely published, structurally similar compounds play vital roles. For instance, 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, which contains a methanesulfonamide group, is a key intermediate in the synthesis of the migraine medication Sumatriptan.[1] This highlights the importance of the broader class of phenyl sulfonamide and sulfonate derivatives in medicinal chemistry.
Use as a Protecting Group
In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to achieve chemoselectivity in subsequent reactions.[6] The methanesulfonate group is an effective protecting group for phenols. This strategy is particularly useful in the synthesis of complex molecules where a phenolic hydroxyl group needs to be preserved while other parts of the molecule undergo chemical transformations.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the public domain to suggest that phenyl methanesulfonate itself is a modulator of specific cellular signaling pathways. However, the broader class of methanesulfonamide derivatives has demonstrated a wide spectrum of biological activities.[7] For example, certain N-substituted phenyl methanesulfonamide derivatives have shown anti-inflammatory, antimicrobial, and antiarrhythmic properties.[7] The biological effects of these molecules are often achieved through the modulation of specific enzymes or signaling cascades.
It is plausible that phenyl methanesulfonate, as a reactive alkylating agent due to the methanesulfonate leaving group, could interact with biological nucleophiles, including DNA.[8] Short-chain alkyl methanesulfonates are known to be DNA-reactive genotoxic agents.[8] Such interactions could potentially trigger cellular responses like the DNA Damage Response (DDR) pathway, which involves key proteins such as p53.[8] However, the primary role of phenyl methanesulfonate in drug development is as a synthetic intermediate, and the biological activity and effects on signaling pathways are properties of the final, more complex drug molecules that are synthesized using this versatile reagent.
Safety and Handling
Phenyl methanesulfonate is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Phenyl methanesulfonate is a valuable and versatile compound for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined properties, and utility as a pharmaceutical intermediate and protecting group make it an important tool in the creation of novel and complex molecules. While its direct biological activity is not extensively studied, its role in the synthesis of biologically active compounds is significant. This guide provides a foundational understanding for researchers looking to utilize phenyl methanesulfonate in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
